[1-(3,5-Difluorophenyl)ethyl](propan-2-yl)amine
Description
1-(3,5-Difluorophenyl)ethylamine is a chiral amine characterized by a 3,5-difluorophenyl substituent attached to an ethylamine backbone, with an isopropyl (propan-2-yl) group as the secondary substituent. This compound is structurally significant in medicinal chemistry due to the electron-withdrawing fluorine atoms, which enhance metabolic stability and binding affinity in biological systems. It has been investigated as a γ-secretase modulator (GSM) for Alzheimer’s disease prevention, where its 3,5-difluoro substitution optimizes amyloid-β (Aβ) peptide modulation . The compound’s chirality also necessitates enantioselective synthesis and resolution methods, as seen in chromatographic and enzymatic protocols .
Properties
Molecular Formula |
C11H15F2N |
|---|---|
Molecular Weight |
199.24 g/mol |
IUPAC Name |
N-[1-(3,5-difluorophenyl)ethyl]propan-2-amine |
InChI |
InChI=1S/C11H15F2N/c1-7(2)14-8(3)9-4-10(12)6-11(13)5-9/h4-8,14H,1-3H3 |
InChI Key |
AFXCUDANHGVZNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)C1=CC(=CC(=C1)F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme:
$$
\text{3,5-Difluorophenylacetone} + \text{Propan-2-ylamine} \xrightarrow[\text{Catalyst}]{\text{Reducing agent}} \text{1-(3,5-Difluorophenyl)ethylamine}
$$
Typical Procedure:
- Step 1: Condensation of 3,5-difluorophenylacetone with propan-2-amine in ethanol or methanol solvent.
- Step 2: Addition of a reducing agent such as sodium borohydride (NaBH₄) or catalytic hydrogenation over palladium on carbon (Pd/C).
- Step 3: Work-up and purification via distillation or chromatography.
Advantages:
- High yield and selectivity.
- Mild reaction conditions.
- Compatibility with various functional groups.
Transition-Metal Catalyzed C–H Amination and Cross-Coupling Strategies
Overview:
Recent advances in transition-metal catalysis enable the direct functionalization of aromatic rings or side chains, facilitating the formation of the aminoalkyl linkage with high regioselectivity.
Catalytic C–H Amination:
- Utilizes catalysts such as Rhodium, Ruthenium, or Copper complexes.
- Enables direct amination of the aromatic or benzylic positions.
Cross-Coupling Approaches:
- Suzuki-Miyaura Coupling:
Coupling of a difluorophenylboronic acid derivative with an alkyl halide or amine precursor. - Reductive Amination with Transition-Metal Catalysts:
Catalyzed by Rh or Ru complexes, allowing for the formation of the aminoalkyl linkage directly on the aromatic ring.
Example:
Advantages:
- High regioselectivity.
- Broad substrate scope.
- Compatibility with complex molecules.
Summary Data Table of Preparation Methods
| Method | Starting Material | Catalyst/Reagents | Solvent | Reaction Conditions | Yield Range | Remarks |
|---|---|---|---|---|---|---|
| Reductive amination | 3,5-Difluorophenylacetone + Propan-2-amine | NaBH₄ or Pd/C | Ethanol or Methanol | Room temperature to 50°C | 80–95% | Widely used, straightforward, high yield |
| Transition-metal catalyzed coupling | 3,5-Difluorophenylboronic acid derivative + Propan-2-amine | Rh, Ru, Pd complexes | Toluene, Dioxane | Elevated temperature (~80°C) | 75–90% | Regioselective, suitable for complex syntheses |
Research Findings and Perspectives
Efficiency & Selectivity:
Both methods have demonstrated high efficiency and selectivity, with yields often exceeding 90% under optimized conditions (see references,, and patent US9181200).Green Chemistry Considerations:
The reductive amination approach aligns well with green chemistry principles due to its simplicity and minimal waste. Transition-metal catalysis, while more complex, can be optimized for catalytic efficiency and recyclability.Innovative Strategies: Recent research emphasizes the development of catalytic systems that enable direct C–H functionalization, reducing the need for pre-functionalized substrates, thereby streamlining synthesis pathways.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(3,5-Difluorophenyl)ethylamine can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can also undergo reduction reactions, often using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the amine group into an amine oxide or other reduced forms.
Substitution: Nucleophilic substitution reactions are common for this compound, especially when reacting with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated compounds, bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amine oxides, reduced amines.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
Chemistry: In chemistry, 1-(3,5-Difluorophenyl)ethylamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of difluorophenyl groups on biological systems. It can be used as a probe to investigate the interactions between small molecules and biological targets .
Medicine: In medicinal chemistry, 1-(3,5-Difluorophenyl)ethylamine is explored for its potential therapeutic applications. The presence of the difluorophenyl group can influence the pharmacokinetic and pharmacodynamic properties of drug candidates .
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in various fields, including agrochemicals, polymers, and specialty chemicals .
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenyl)ethylamine involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Aromatic Amines
The number and position of fluorine atoms on the phenyl ring critically influence pharmacological properties. Key comparisons include:
| Compound Name | Substituents on Phenyl Ring | Biological Activity/Properties | Key Findings |
|---|---|---|---|
| 1-(3,5-Difluorophenyl)ethylamine | 3,5-diF | Potent γ-secretase modulator (IC₅₀ ~10 nM) | Optimal Aβ42 reduction with minimal off-target effects compared to analogs |
| (S)-N-(1-(4-Fluorophenyl)ethyl)-... (BPN-15606) | 4-F | Moderate Aβ42 reduction (IC₅₀ ~50 nM) | Reduced potency due to single fluorine substitution |
| (S)-N-(1-(2,4,6-Trifluorophenyl)ethyl)-... (779690) | 2,4,6-triF | High metabolic clearance | Increased lipophilicity leads to poorer pharmacokinetics |
| 2-Cyano-N-(1-(3-fluorophenyl)ethyl)acetamide (1a) | 3-F | Substrate for lipase-catalyzed resolution | Lower enantiomeric excess (85%) vs. 3,5-diF analog (95%) |
Key Trends :
- 3,5-DiF substitution balances electronic effects and steric bulk, enhancing target engagement and stability.
- Mono-fluorinated analogs (e.g., 4-F) show reduced potency, while tri-fluorinated derivatives (e.g., 2,4,6-triF) suffer from unfavorable pharmacokinetics .
Substituent Effects on the Amine Backbone
The nature of the amine backbone (e.g., ethyl vs. propyl, cyclic vs. acyclic) impacts solubility and synthetic accessibility:
| Compound Name | Amine Backbone | Key Properties | Reference |
|---|---|---|---|
| 1-(3,5-Difluorophenyl)ethylamine | Ethyl + isopropyl | High solubility in polar aprotic solvents | |
| (S)-1-(3,5-Difluorophenyl)propan-1-amine HCl | Propyl | Improved crystallinity due to HCl salt form | |
| N-(bis(3,5-dimethoxyphenyl)methyl)propan-2-amine | Bulky bis-aryl + isopropyl | Low aqueous solubility; used in hydrophobic environments |
Key Trends :
- Ethylamine backbones (e.g., target compound) favor synthetic scalability and moderate solubility.
- Propylamine derivatives (e.g., (S)-1-(3,5-diF-phenyl)propan-1-amine HCl) enhance crystallinity but may reduce bioavailability due to increased hydrophobicity .
Chiral Resolution Efficiency
Enantioselective separation methods vary significantly across analogs:
| Compound Name | Resolution Method | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| 1-(3,5-Difluorophenyl)ethylamine | Lipase-catalyzed amidation | 95% ee | |
| 2-Cyano-N-(1-(pyridin-3-yl)propan-2-yl)acetamide (3a) | Chiral chromatography | 90% ee | |
| N-((3,5-diethylphenyl)(naphthalen-1-yl)methyl)propan-2-amine | Chiral HPLC | 85% ee |
Key Trends :
- Lipase-catalyzed methods achieve higher enantiopurity for 3,5-diF-phenyl derivatives compared to pyridyl or naphthyl analogs.
- Steric hindrance from bulky substituents (e.g., naphthyl) reduces resolution efficiency .
Biological Activity
1-(3,5-Difluorophenyl)ethyl(propan-2-yl)amine is a substituted amine that has garnered attention due to its potential pharmacological properties. The compound features a difluorophenyl group, which may enhance its biological activity through increased lipophilicity and specific interactions with biological targets. This article reviews the biological activities associated with this compound, focusing on its antidepressant, antitumor, and anti-inflammatory properties.
Structural Characteristics
The molecular structure of 1-(3,5-Difluorophenyl)ethyl(propan-2-yl)amine can be described as follows:
- Chemical Formula : CHFN
- Molecular Weight : 229.28 g/mol
- Key Functional Groups :
- Difluorophenyl group
- Ethyl chain
- Isopropylamine moiety
These structural features suggest potential interactions with various neurotransmitter systems and cellular pathways.
Antidepressant Activity
Substituted amines are well-known for their effects on neurotransmitter systems, particularly serotonin and norepinephrine. Research indicates that compounds with similar structures to 1-(3,5-Difluorophenyl)ethylamine exhibit antidepressant properties by modulating these neurotransmitters.
- Mechanism : The difluorophenyl group may enhance binding to serotonin receptors, leading to increased serotonin levels in the synaptic cleft.
- Case Studies :
- A study demonstrated that related compounds significantly improved depressive symptoms in animal models by increasing serotonin and norepinephrine levels .
Antitumor Properties
The compound shows promise as an anticancer agent. Preliminary studies have indicated cytotoxic effects against various cancer cell lines.
- Mechanism : It is hypothesized that the compound interferes with cancer cell signaling pathways, potentially inhibiting angiogenesis and promoting apoptosis.
- Research Findings :
Anti-inflammatory Effects
1-(3,5-Difluorophenyl)ethyl(propan-2-yl)amine may also have anti-inflammatory properties, making it a candidate for treating conditions like arthritis.
- Mechanism : The compound could modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Research Findings :
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Fluorophenyl)ethanamine | Fluorinated phenyl group | Antidepressant properties |
| 1-(3-Chlorophenyl)ethylamine | Chlorinated phenyl group | Exhibits anti-inflammatory effects |
| N,N-Dimethyl(3,5-difluorophenyl)amine | Dimethylated nitrogen | Altered pharmacokinetics |
The uniqueness of 1-(3,5-Difluorophenyl)ethylamine lies in its specific substitution pattern, which may enhance its potency compared to other similar compounds.
Q & A
Q. What are the key synthetic routes for preparing 1-(3,5-Difluorophenyl)ethylamine, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step sequences, including fluorinated intermediate formation and reductive amination. For example, a seven-step approach starting from 2-(3,5-difluorophenyl)acetic acid includes Weinreb amide formation, ketone synthesis, and dynamic kinetic resolution (DKR) to achieve enantiopure products. Reaction optimization may involve temperature control (e.g., LAH reduction at low temperatures) and solvent selection to minimize byproducts. Column-free purification methods, as demonstrated in decagram-scale syntheses, improve practicality for academic labs .
Q. Which analytical techniques are critical for characterizing the structural and enantiomeric purity of this compound?
- Nuclear Magnetic Resonance (NMR): Assign fluorine and proton environments to confirm substitution patterns on the aromatic ring and amine group.
- Chiral HPLC: Essential for resolving enantiomers, as seen in the resolution of racemic amines using chiral stationary phases .
- Single-Crystal X-Ray Diffraction: Validates absolute configuration and molecular geometry, particularly for intermediates in drug development pipelines .
Q. How can researchers assess the purity of 1-(3,5-Difluorophenyl)ethylamine, and what are common impurities observed during synthesis?
Impurities often arise from incomplete fluorination or side reactions during amination. Analytical methods include:
- HPLC with UV/Vis Detection: Relative retention times and response factors (e.g., 0.4–2.64) help quantify related compounds, such as hydroxylated or deaminated derivatives .
- Mass Spectrometry (MS): Detects trace byproducts like tert-butyl carbamate-protected intermediates or sulfonamide contaminants .
Advanced Research Questions
Q. What strategies address challenges in enantioselective synthesis of this amine, particularly for applications requiring high stereochemical fidelity?
Dynamic kinetic resolution (DKR) is a robust method to access enantiopure amines. For instance, combining racemic amine intermediates with chiral catalysts (e.g., ruthenium-based systems) under hydrogenation conditions achieves >95% enantiomeric excess (ee). Solvent polarity and catalyst loading are critical variables for optimizing selectivity .
Q. How can researchers evaluate the biological activity of this compound, and what mechanistic insights are relevant for drug discovery?
- Receptor Binding Assays: Radioligand displacement studies (e.g., using [11C]-labeled analogs) quantify affinity for targets like CGRP receptors, as demonstrated in positron emission tomography (PET) imaging .
- Cellular Uptake Studies: Fluorescently tagged derivatives track intracellular localization and membrane permeability.
- Enzymatic Stability Tests: Incubate with liver microsomes to assess metabolic degradation pathways .
Q. What precautions are necessary when handling air- or moisture-sensitive intermediates in the synthesis of this compound?
- Schlenk Line Techniques: Use inert atmospheres (N₂/Ar) for reactions involving LAH or Grignard reagents.
- Stabilization of Amine Intermediates: Store as hydrochloride salts to prevent oxidation, as seen in related fluorophenyl-ethylamine derivatives .
- Waste Management: Segregate fluorinated byproducts for specialized disposal to avoid environmental contamination .
Methodological Considerations
Q. How can computational modeling aid in predicting the physicochemical properties or reactivity of this amine?
- DFT Calculations: Optimize transition states for key steps like reductive amination or DKR to guide experimental design.
- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzymes or receptors) to prioritize derivatives for synthesis .
Q. What are the limitations of current synthetic approaches, and how might they be overcome?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
